Home > Products > Screening Compounds P103366 > Methylene simvastatin
Methylene simvastatin - 1246815-38-2

Methylene simvastatin

Catalog Number: EVT-1719597
CAS Number: 1246815-38-2
Molecular Formula: C25H36O5
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methylene simvastatin is a chemical compound derived from simvastatin, which is a widely used medication for lowering cholesterol levels. Simvastatin itself is a member of the statin class of drugs, functioning primarily as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This inhibition plays a crucial role in cholesterol biosynthesis, making it effective in treating hypercholesterolemia. Methylene simvastatin, while related, may have distinct properties and applications that warrant further investigation.

Source

Methylene simvastatin is synthesized from simvastatin, which is produced through semi-synthetic methods starting from lovastatin, a natural product derived from the fungus Aspergillus terreus. Various synthetic pathways have been explored to enhance the yield and purity of simvastatin and its derivatives, including methylene simvastatin.

Classification

Methylene simvastatin falls under the category of statins, specifically as a derivative of simvastatin. Statins are classified as lipid-lowering agents and are primarily used in the management of dyslipidemia and cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of methylene simvastatin typically involves chemical modifications to the existing structure of simvastatin. A common approach includes methylation reactions that introduce methylene groups into the molecule.

  1. Methylation Reaction: This can be achieved using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
  2. Reflux Conditions: The reaction often requires refluxing to ensure complete conversion and to drive the reaction toward completion.

Technical Details

The synthesis process can be outlined as follows:

  • Start with simvastatin as the base compound.
  • Treat with methylating agents under controlled conditions (temperature, time).
  • Purify the resulting methylene simvastatin using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

Methylene simvastatin retains the core structure of simvastatin but includes additional methylene groups that modify its pharmacological properties. The molecular formula for methylene simvastatin can be represented as C26H46O6C_{26}H_{46}O_6, indicating alterations in its carbon and hydrogen content compared to simvastatin.

Data

  • Molecular Weight: Approximately 446.65 g/mol.
  • Structural Features: The compound features a lactone ring similar to that of simvastatin, with modifications that include additional methylene groups.
Chemical Reactions Analysis

Reactions

Methylene simvastatin can undergo several chemical reactions typical for statins:

  • Hydrolysis: Under acidic or basic conditions, methylene simvastatin may hydrolyze to form its corresponding acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may alter its solubility and bioavailability.

Technical Details

The reactivity of methylene simvastatin is influenced by its functional groups:

  • The lactone ring is susceptible to hydrolysis.
  • The presence of methylene groups may enhance nucleophilic attacks during esterification reactions.
Mechanism of Action

Process

Methylene simvastatin functions similarly to other statins by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, leading to decreased cholesterol synthesis in the liver. This results in increased uptake of low-density lipoprotein cholesterol from the bloodstream.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Methylene simvastatin is stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point is generally higher than that of simvastatin due to increased molecular weight and structural complexity.
Applications

Scientific Uses

Methylene simvastatin is primarily researched for its potential applications in:

  • Pharmaceutical Development: As a derivative, it may offer improved efficacy or reduced side effects compared to traditional statins.
  • Cholesterol Management: Investigated for use in formulations aimed at managing dyslipidemia more effectively than existing therapies.
Introduction to Simvastatin as an Environmental and Pharmacological Agent

Historical Context of Statin Development and Simvastatin’s Emergence

The discovery of statins represents one of the most consequential pharmaceutical breakthroughs in cardiovascular medicine, originating from the intersection of cholesterol biochemistry and microbial research. The historical trajectory began with Akira Endo's groundbreaking work in 1976 at the Sankyo Company in Tokyo, where he isolated compactin (mevastatin) from the fungus Penicillium citrinum [1] [8]. This compound was identified as a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), the rate-limiting enzyme in cholesterol biosynthesis [3]. Compactin demonstrated significant cholesterol-lowering effects in animal models (dogs, rabbits, and monkeys), though initial skepticism arose from its ineffectiveness in rats—later explained by massive induction of HMG-CoA reductase in rat liver [8].

Parallel discovery efforts at Merck Research Laboratories led to the identification of lovastatin (mevinolin) from Aspergillus terreus in 1978 [1] [3]. Despite promising early clinical trials, development was temporarily halted due to toxicity concerns with compactin. Merck's decision to resume development specifically for high-risk patients paved the way for lovastatin to become the first FDA-approved statin on September 1, 1987 [8]. This approval revolutionized hypercholesterolemia treatment, achieving peak annual sales exceeding $1 billion and demonstrating that profound LDL-cholesterol reductions (approximately 40% at maximal doses) were clinically feasible [3].

Simvastatin emerged as a semi-synthetic derivative of lovastatin, created by Merck researchers through chemical modification of lovastatin's side-chain structure. The addition of a methyl group in the ester side chain enhanced its binding affinity for HMG-CoA reductase, resulting in approximately 2.5-fold greater potency compared to lovastatin [8]. Approved in Sweden in 1988 and subsequently worldwide, simvastatin represented the second-generation statin technology that combined microbial biosynthesis with chemical optimization. This innovation exemplified the transition from purely natural product isolation toward structure-activity relationship optimization, setting the stage for fully synthetic statins like atorvastatin [6] [9].

Table 1: Key Milestones in Statin Development (1960-2000)

YearMilestoneSignificance
1976Discovery of compactin by Akira EndoFirst natural HMG-CoA reductase inhibitor isolated from Penicillium citrinum
1978Isolation of lovastatin at MerckAlternative fungal source (Aspergillus terreus) with potent inhibition
1980Compactin clinical trials haltedToxicity concerns temporarily stall statin development
1982Limited lovastatin trials in familial hypercholesterolemiaDemonstrated dramatic LDL reductions in high-risk patients
1987FDA approval of lovastatinFirst commercial statin (Mevacor®)
1988Simvastatin approval in SwedenFirst semi-synthetic statin with enhanced potency
1991Pravastatin approvalFirst hydrophilic statin with tissue selectivity
1997Atorvastatin approvalFirst fully synthetic statin with extended half-life

Environmental Prevalence and Detection in Aquatic Systems

As simvastatin and other statins became blockbuster pharmaceuticals, their environmental presence emerged as an unintended consequence of widespread use and incomplete removal by wastewater treatment plants. Statins enter aquatic ecosystems primarily through treated sewage effluent, with detection frequencies and concentrations reflecting prescription patterns and metabolic profiles [10]. Simvastatin lactone, the prodrug form, undergoes hydrolysis to its active hydroxyacid form in water, but both forms demonstrate environmental persistence. Monitoring studies across European and North American watersheds reveal detectable levels of multiple statins, with simvastatin consistently identified due to its high lipophilicity and resistance to photodegradation [4].

Advanced analytical techniques enable quantification at environmentally relevant concentrations (ng/L to μg/L). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the gold standard for detection, with solid-phase extraction facilitating concentration from large water samples [10]. These methods have revealed concerning environmental concentrations: simvastatin has been detected at 0.5-15 ng/L in surface waters downstream of wastewater treatment plants, with higher concentrations (up to 120 ng/L) observed in effluent-dominated systems during low-flow conditions [10]. The environmental load is projected to increase with rising prescriptions, particularly as clinical guidelines expand statin eligibility criteria for cardiovascular risk reduction.

Table 2: Environmental Occurrence of Selected Statins in Aquatic Systems

StatinDetection Range (ng/L)Primary Environmental FormMajor Source
Simvastatin0.5-120Hydroxyacid (active)Wastewater effluent
Atorvastatin5-180Acid formWastewater effluent
Rosuvastatin1-35Unchanged moleculeWastewater effluent
Pravastatin10-250Unchanged moleculeWastewater effluent

The environmental chemistry of simvastatin is characterized by pH-dependent speciation. Under typical aquatic pH conditions (pH 7-8), simvastatin exists predominantly in its ionized hydroxyacid form, increasing water solubility but potentially enhancing bioavailability to aquatic organisms [10]. This ionization state also influences adsorption to sediments and organic matter, with log Kow values ranging from 4.3 (lactone) to 1.2 (hydroxyacid), indicating variable partitioning behavior in different environmental compartments. Notably, the lactone form demonstrates greater membrane permeability in biological systems, potentially contributing to bioaccumulation concerns in aquatic food webs despite its lower environmental abundance [10].

Mechanistic Relevance of HMG-CoA Reductase Inhibition Across Taxa

The conserved nature of the mevalonate pathway across metazoans underlies simvastatin's broad biological activity beyond humans. HMG-CoA reductase (HMGR) catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate, the committed step in isoprenoid biosynthesis [4]. Structural analyses reveal extraordinary conservation of the HMGR catalytic domain, particularly within the HMG-CoA binding pocket and statin interaction site [10]. Molecular docking studies demonstrate that simvastatin competitively occupies the HMG-CoA binding cleft through hydrogen bonding with Lys691, Asp690, and Glu559 (human numbering), and hydrophobic interactions with Leu562, Leu853, and Val683 [4] [10]. This binding mode is remarkably conserved across vertebrate and invertebrate species.

The fundamental mechanism involves competitive inhibition of HMGR, depleting downstream products including cholesterol, dolichols, and crucially, isoprenoids (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) [5] [7]. Isoprenoids serve as essential lipid attachments for small GTPases (Rho, Ras, Rac) that regulate cellular processes including cytoskeletal dynamics, vesicle trafficking, and apoptosis. Depletion of geranylgeranyl pyrophosphate disrupts membrane localization and function of these signaling molecules, explaining many of simvastatin's pleiotropic effects [5].

In vertebrates, the pharmacological consequences of HMGR inhibition are well-established: upregulation of LDL receptors enhances clearance of circulating cholesterol, while reduced hepatic cholesterol synthesis lowers plasma LDL concentrations [2]. However, in non-target aquatic organisms, HMGR inhibition triggers cascades of adverse effects:

  • Crustaceans: Chronic simvastatin exposure (environmentally relevant concentrations: 100-500 ng/L) impairs ecdysis (molting) through disrupted cholesterol availability for steroid hormone synthesis [10]. Additionally, reduced geranylgeranylation of Rho GTPases causes cytoskeletal disorganization in ovarian tissues, leading to decreased fecundity and abnormal embryogenesis in Daphnia magna [5] [10].

  • Fish: Exposure alters vitellogenin production and disrupts gonadal development through interference with steroid hormone precursors. Zebrafish studies demonstrate impaired oocyte maturation and spermatogenesis at concentrations as low as 50 ng/L [10].

  • Mollusks: Disrupted terpenoid synthesis affects shell formation and predator avoidance behaviors mediated by neurosteroids [10].

Beyond lipid-lowering effects, simvastatin exhibits pleiotropic actions with cross-taxa relevance. Activation of the PI3K/Akt pathway occurs through a feedback mechanism linked to reduced sterol synthesis [4]. In endothelial cells, simvastatin rapidly induces phosphorylation of Akt at Ser473 within 15 minutes, leading to downstream phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1179 [4]. This increases nitric oxide (NO) production and mediates vasoprotective effects observed in mammals. Crucially, Akt activation also promotes endothelial cell survival by inhibiting apoptosis—demonstrated by reduced annexin-V staining and caspase-3 cleavage in simvastatin-treated cells [4]. This pathway's conservation suggests potential impacts on vascular function in diverse aquatic species.

Simvastatin additionally modulates membrane trafficking through Rho GTPase inhibition. In renal epithelia, it reduces clathrin-mediated endocytosis by disrupting RhoA-mediated actin polymerization [5]. This mechanism increases surface expression of water channel aquaporin-2 (AQP2) independent of vasopressin signaling—a phenomenon observed in mammalian cells and Brattleboro rats (a diabetes insipidus model) [5]. Conservation of Rho GTPase regulation across metazoans suggests similar membrane trafficking disruptions could occur in aquatic organisms, potentially affecting osmoregulation and receptor signaling.

Table 3: Conserved Molecular Targets of Simvastatin Across Taxa

Molecular TargetBiological ConsequenceTaxonomic Relevance
HMG-CoA reductaseReduced mevalonate productionUniversal in metazoans
Small GTPases (RhoA, Rac)Cytoskeletal disorganization, altered vesicle traffickingVertebrates, arthropods, mollusks
PI3K/Akt pathwayEnhanced eNOS activation, NO productionVertebrates, arthropods
Sterol-responsive elementsAltered gene transcription patternsVertebrates, crustaceans
Voltage-gated calcium channelsModulation of cellular excitabilityVertebrates, mollusks

Emerging evidence suggests simvastatin may exert anti-proliferative effects in various cell types through HMGR-independent mechanisms. In ovarian cancer models, simvastatin induces G0/G1 cell cycle arrest by downregulating cyclin D1 and upregulating p21Cip1, while promoting apoptosis through caspase-3/9 activation and Bcl-2 suppression [7]. These effects correlate with inhibition of the MAPK and mTOR pathways, suggesting potential impacts on cell proliferation in aquatic organisms, particularly in rapidly developing embryos and larvae [7]. The convergence of these cellular effects across diverse biological systems highlights the fundamental interconnectedness of metabolic pathways throughout the animal kingdom and underscores the ecological implications of pharmaceutical pollution.

Properties

CAS Number

1246815-38-2

Product Name

Methylene simvastatin

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1

InChI Key

PHAXMMMKRGSDIV-HGQWONQESA-N

SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.